(dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide
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Overview
Description
(dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide is a chemical compound that features a dodecylsulfanyl group attached to an N-phenylmethanimidamide moiety, with a hydrobromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide typically involves the reaction of dodecylthiol with N-phenylmethanimidamide in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with cellular membranes, potentially disrupting their integrity. The imidamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.
Sulfonamides: Known for their biological activity, particularly as antibiotics.
Sulfoximines: Investigated for their medicinal chemistry properties.
Uniqueness
(dodecylsulfanyl)-N-phenylmethanimidamide hydrobromide is unique due to its specific combination of a dodecylsulfanyl group and an N-phenylmethanimidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dodecyl N'-phenylcarbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-17-22-19(20)21-18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPMJEKIXPJXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1=CC=CC=C1)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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